molecular formula C28H24N4OS B11989513 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11989513
M. Wt: 464.6 g/mol
InChI Key: OBNLVMZNSIYKFN-STBIYBPSSA-N
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Description

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of DNA replication and protein synthesis, resulting in the death of microbial or cancer cells . The compound also interacts with enzymes involved in oxidative stress, leading to the generation of reactive oxygen species and subsequent cell death.

Comparison with Similar Compounds

Similar compounds to 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide include:

These compounds share a similar benzimidazole core but differ in their substituents, which can lead to variations in their pharmacological activities and chemical properties

Properties

Molecular Formula

C28H24N4OS

Molecular Weight

464.6 g/mol

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C28H24N4OS/c1-20-13-15-21(16-14-20)18-32-26-12-5-4-11-25(26)30-28(32)34-19-27(33)31-29-17-23-9-6-8-22-7-2-3-10-24(22)23/h2-17H,18-19H2,1H3,(H,31,33)/b29-17+

InChI Key

OBNLVMZNSIYKFN-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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